molecular formula C11H10FNO4 B14204055 Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate CAS No. 824937-42-0

Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B14204055
CAS No.: 824937-42-0
M. Wt: 239.20 g/mol
InChI Key: QPXHPCCBQOLPHJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10FNO4 and a molecular weight of 239.20 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, with a 3-fluoro-4-nitrophenyl substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate typically involves the reaction of 2-(3-fluoro-4-nitrophenyl)acetic acid methyl ester with 1,2-dibromoethane in the presence of a base . The reaction conditions include:

    Solvent: Tetrahydrofuran (THF)

    Base: Sodium hydride (NaH)

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: SnCl2, NaOAc, THF

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chloro-4-nitrophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-bromo-4-nitrophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-iodo-4-nitrophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and can influence its biological activity, making it a valuable compound in research and development .

Properties

CAS No.

824937-42-0

Molecular Formula

C11H10FNO4

Molecular Weight

239.20 g/mol

IUPAC Name

methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H10FNO4/c1-17-10(14)11(4-5-11)7-2-3-9(13(15)16)8(12)6-7/h2-3,6H,4-5H2,1H3

InChI Key

QPXHPCCBQOLPHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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